2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Overview
Description
“2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid” is a derivative of tetrahydroquinoline . Tetrahydroquinolines are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been reported in the literature . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis
The structure of a similar compound, 4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, has been elucidated on the basis of 1D and 2D NMR and mass spectra . The relative stereochemistry of the compound was assigned with the aid of coupling constants, NOESY correlation, and by comparison with a related compound .Chemical Reactions Analysis
Tetrahydroquinoline derivatives are involved in various chemical reactions. For instance, they are involved in reductive decomposition reactions of hydrogen peroxide (so-called Haber–Weiss reaction) and organic hydroperoxides ROOH .Scientific Research Applications
Antibiotic Properties
- A tetrahydroquinoline derivative, helquinoline, isolated from Janibacter limosus, shows significant biological activity against bacteria and fungi (Asolkar et al., 2004).
Synthesis Techniques
- A diastereoselective synthesis method has been developed for tetrahydroquinoline carboxylic esters, which are valuable in various chemical syntheses (Bunce et al., 2001).
Pharmacological Applications
- Research into derivatives of tetrahydroisoquinoline carboxylic acid, related to 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, has led to the development of novel pharmacologically active compounds (Jansa et al., 2006).
Chemical Structure Analysis
- Investigations into the molecular and crystal structures of related tetrahydroquinoline derivatives contribute to understanding the chemical properties and potential applications of these compounds (Rudenko et al., 2012, 2013).
Biomimetic Synthesis
- A biomimetic transfer hydrogenation reaction has been used for the asymmetric synthesis of tetrahydroquinoline carboxylates, an important process in the production of biologically active compounds (Mbaezue et al., 2023).
Pharmaceutical Research
- Research into the synthesis of optically pure tetrahydroquinolines, including 2-methyl derivatives, is crucial for developing pharmaceutical compounds with specific chiral properties (Tang et al., 2010).
Drug Discovery
- A study on the kinetic resolution of racemic tetrahydroquinolines, including 2-methyl derivatives, is significant for drug discovery and development, particularly in the context of producing optically active pharmaceuticals (Chulakov et al., 2012).
Future Directions
The future directions for “2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid” could involve further exploration of its biological activities and potential applications in the treatment of various diseases. Given the diverse biological activities of tetrahydroquinoline derivatives, there is potential for the development of novel therapeutic agents .
properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-5-6-8-3-2-4-9(11(13)14)10(8)12-7/h2-4,7,12H,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUIDKYQOULPKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
CAS RN |
1332627-29-8 | |
Record name | 1332627-29-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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